molecular formula C22H21NO3S2 B4812234 [4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate

[4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate

Cat. No.: B4812234
M. Wt: 411.5 g/mol
InChI Key: AEVMDOZJDKAABB-AQTBWJFISA-N
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Description

[4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate typically involves the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Esterification: The thiazolidinone intermediate is then reacted with 4-tert-butylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield alcohols or amines, depending on the specific reaction conditions.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as nitro, halogen, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as an enzyme inhibitor is explored. Its thiazolidinone ring is known to interact with certain enzymes, making it a candidate for drug development.

Medicine

The compound’s medicinal applications include its use as a potential therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and bacterial infections.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate involves its interaction with specific molecular targets. The thiazolidinone ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring and are known for their antidiabetic properties.

    Benzothiazoles: These compounds have a similar sulfur-containing ring structure and are used in various pharmaceutical applications.

Uniqueness

What sets [4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate apart is its combination of a thiazolidinone ring with a benzoate ester. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S2/c1-22(2,3)16-9-7-15(8-10-16)20(25)26-17-11-5-14(6-12-17)13-18-19(24)23(4)21(27)28-18/h5-13H,1-4H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVMDOZJDKAABB-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate
Reactant of Route 2
Reactant of Route 2
[4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate
Reactant of Route 3
Reactant of Route 3
[4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate

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